(3-phenyl-1H-pyrazol-1-yl)methanol
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Overview
Description
(3-phenyl-1H-pyrazol-1-yl)methanol is an organic compound with the molecular formula C10H10N2O It features a pyrazole ring substituted with a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. One common method involves the reaction of phenylhydrazine with benzaldehyde to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base to yield the pyrazole derivative. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-phenyl-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: (3-phenyl-1H-pyrazol-1-yl)formaldehyde or (3-phenyl-1H-pyrazol-1-yl)carboxylic acid.
Reduction: this compound or (3-phenyl-1H-pyrazol-1-yl)methylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-phenyl-1H-pyrazol-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of (3-phenyl-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
- (3-phenyl-1H-pyrazol-5-yl)methanol
- (3-phenyl-1H-pyrazol-4-yl)methanol
- (3-phenyl-1H-pyrazol-1-yl)ethanol
Comparison: (3-phenyl-1H-pyrazol-1-yl)methanol is unique due to the position of the hydroxymethyl group on the pyrazole ring, which can influence its reactivity and binding properties. Compared to its isomers, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .
Properties
CAS No. |
150704-06-6 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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